An In-depth Technical Guide to N-Methyl-N-vinylacetamide: Chemical Properties and Structure
An In-depth Technical Guide to N-Methyl-N-vinylacetamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-N-vinylacetamide (NMVA) is a vinylamide monomer that has garnered significant interest in polymer chemistry and biomedical applications. Its polymer, poly(N-methyl-N-vinylacetamide) (PNMVA), exhibits unique properties that make it a promising candidate for various uses, particularly in the realm of drug delivery. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of NMVA, with a special focus on its emerging role in advanced drug delivery systems.
Chemical Properties and Structure
N-Methyl-N-vinylacetamide is a colorless to slightly yellow liquid at room temperature.[1] Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: Chemical Identifiers and Formula
| Property | Value |
| IUPAC Name | N-ethenyl-N-methylacetamide[2] |
| CAS Number | 3195-78-6[2][3] |
| Molecular Formula | C5H9NO[3][4] |
| Molecular Weight | 99.13 g/mol [2][4] |
| SMILES | CC(=O)N(C)C=C[2][5] |
| InChI | 1S/C5H9NO/c1-4-6(3)5(2)7/h4H,1H2,2-3H3[5] |
| InChIKey | PNLUGRYDUHRLOF-UHFFFAOYSA-N[5] |
Table 2: Physical and Chemical Properties
| Property | Value | Source(s) |
| Melting Point | -36 °C | [3][6] |
| Boiling Point | 164.5 ± 9.0 °C at 760 mmHg70 °C at 25 mmHg | [3][5][6] |
| Density | 0.959 g/mL at 25 °C0.9 ± 0.1 g/cm³ | [5][6][3] |
| Solubility | Miscible with water. Soluble in chloroform, ethyl acetate, methanol (B129727) (slightly), ethanol, acetone, toluene, styrene, methyl methacrylate, and other organic solvents. | [3][6][7] |
| Refractive Index (n20/D) | 1.484 | [5] |
| Flash Point | 58.9 ± 0.0 °C | [3] |
| Vapor Pressure | 2.0 ± 0.3 mmHg at 25°C | [3] |
Chemical Structure
The structure of N-Methyl-N-vinylacetamide features a central nitrogen atom bonded to a methyl group, a vinyl group, and an acetyl group. This combination of functional groups imparts both hydrophilic (amide) and hydrophobic (vinyl and methyl groups) characteristics to the molecule.
Experimental Protocols
Synthesis of N-Methyl-N-vinylacetamide
A common method for the synthesis of N-Methyl-N-vinylacetamide involves the methylation of N-vinylacetamide. The following protocol is based on a patented method:
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Reaction Setup : To a solution of N-vinylacetamide in a suitable solvent such as tetrahydrofuran (B95107) (THF), add a base like potassium t-butoxide.
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Methylation : Add a methylating agent, for example, methyl iodide, to the reaction mixture. The reaction is typically stirred to ensure thorough mixing.
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Filtration and Concentration : After the reaction is complete, the resulting slurry is filtered to remove any solid byproducts. The filtrate is then concentrated using a rotary evaporator.
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Purification : The crude product is purified by distillation under reduced pressure (e.g., 20 mmHg at 65 °C) to yield N-Methyl-N-vinylacetamide with high purity.
Analytical Methods
The characterization and purity assessment of N-Methyl-N-vinylacetamide can be performed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are used to confirm the chemical structure of the molecule.
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Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is employed to determine the purity of the compound and identify any volatile impurities.
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Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the amide and vinyl groups.
Biological Role and Applications in Drug Development
While N-Methyl-N-vinylacetamide itself does not have a direct biological role, its polymer, poly(N-methyl-N-vinylacetamide) (PNMVA), is emerging as a critical component in advanced drug delivery systems, particularly for the delivery of small interfering RNA (siRNA).
PNMVA in siRNA Delivery
Lipid-based nanocarriers are a leading platform for delivering genetic material.[3] A common strategy to improve their stability and circulation time is PEGylation, the attachment of polyethylene (B3416737) glycol (PEG) chains. However, PEGylation can hinder cellular uptake and endosomal escape of the therapeutic payload and may cause adverse immune reactions.[3]
Amphiphilic derivatives of PNMVA have shown great potential as an alternative to PEG.[3] When incorporated into lipid-based nanocarriers, these PNMVA derivatives can:
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Provide Stealth Properties : Similar to PEG, PNMVA can shield the nanocarriers from the immune system, preventing the formation of a protein corona and extending their circulation time in the bloodstream.[3]
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Enhance Cellular Uptake : Unlike PEG, PNMVA does not appear to impede the uptake of the nanocarriers by target cells.[3]
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Facilitate Endosomal Escape : PNMVA does not negatively impact the escape of the siRNA from the endosome, a critical step for the therapeutic to reach its target in the cytoplasm.[3]
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Reduce Immunogenicity : Studies have shown that PNMVA-containing lipoplexes exhibit reduced immunological reactions and do not accumulate in the liver, suggesting a favorable safety profile.[3]
Proposed Mechanism of Cellular Uptake and Endosomal Escape
The precise signaling pathway for the cellular uptake of PNMVA-containing nanocarriers is not yet fully elucidated. However, based on the general understanding of nanocarrier internalization and the properties of cationic polymers, a likely mechanism can be proposed. The nanocarriers are expected to be taken up by cells via endocytosis. Once inside the endosome, the "proton sponge" effect, a hypothesis for the endosomal escape of cationic polymers, may come into play.
This proposed pathway involves the nanocarrier being engulfed by the cell membrane to form an endosome. As the endosome matures, proton pumps (V-ATPases) increase the acidity of its interior. The amine groups in the hydrolyzed form of the PNMVA polymer can become protonated, leading to an influx of chloride ions and water to maintain charge and osmotic balance. This influx causes the endosome to swell and eventually rupture, releasing the siRNA cargo into the cytoplasm where it can perform its gene-silencing function.
Conclusion
N-Methyl-N-vinylacetamide is a versatile monomer with significant potential, particularly in the development of advanced drug delivery systems. Its polymer, PNMVA, offers a promising alternative to PEGylation, potentially overcoming some of the key limitations of current nanocarrier technologies. Further research into the precise mechanisms of its interaction with biological systems will undoubtedly unlock new applications and enhance its utility in the fields of medicine and biotechnology.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. The Possible “Proton Sponge ” Effect of Polyethylenimine (PEI) Does Not Include Change in Lysosomal pH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Poly(N-methyl-N-vinylacetamide): A Strong Alternative to PEG for Lipid-Based Nanocarriers Delivering siRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Delivery with Polymeric Nanocarriers—Cellular Uptake Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The proton sponge hypothesis: Fable or fact? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modeling the Proton Sponge Hypothesis: Examining Proton Sponge Effectiveness for Enhancing Intracellular Gene Delivery through Multiscale Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
